molecular formula C21H25NO5 B1403150 (2S,4S)-1-tert-Butyl 2-methyl 4-(naphthalen-2-yloxy)pyrrolidine-1,2-dicarboxylate CAS No. 317357-41-8

(2S,4S)-1-tert-Butyl 2-methyl 4-(naphthalen-2-yloxy)pyrrolidine-1,2-dicarboxylate

Cat. No. B1403150
M. Wt: 371.4 g/mol
InChI Key: CGEPPFRNMQDKGV-ROUUACIJSA-N
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Description

(2S,4S)-1-tert-Butyl 2-methyl 4-(naphthalen-2-yloxy)pyrrolidine-1,2-dicarboxylate is a useful research compound. Its molecular formula is C21H25NO5 and its molecular weight is 371.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,4S)-1-tert-Butyl 2-methyl 4-(naphthalen-2-yloxy)pyrrolidine-1,2-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4S)-1-tert-Butyl 2-methyl 4-(naphthalen-2-yloxy)pyrrolidine-1,2-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Catalysis and Synthesis

  • The compound has been studied in the context of Cu-catalyzed coupling reactions. For instance, an amide derived from a similar structure facilitated the coupling of (hetero)aryl chlorides with sulfinic acid salts, yielding pharmaceutically important (hetero)aryl methylsulfones (Ma et al., 2017).

2. Material Science

  • In material science, compounds with di-tert-butyl side groups (related to the queried compound) have been synthesized and shown to exhibit properties like low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures. These properties are significant for various applications in electronics and material engineering (Chern et al., 2009).

3. Membrane Technology

  • Similar structures have been used in the development of polystyrene copolymers for membrane technology. These copolymers exhibit selective transport of ions and small molecules, which is crucial for applications in separation processes and filtration technologies (Krieger & Tieke, 2017).

4. Organocatalysis

  • Derivatives of the compound have been used as organocatalysts. For example, one study utilized a related compound as a catalyst for the Michael reaction of cyclohexanone with nitroolefins, demonstrating its potential in asymmetric synthesis and organic reactions (Syu et al., 2010).

5. Chemical Sensors

  • Compounds with naphthalene structures have been developed as chemosensors for transition metal ions. These sensors can detect ions like Cu2+ with high sensitivity and selectivity, which is important for environmental monitoring and industrial applications (Gosavi-Mirkute et al., 2017).

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,4S)-4-naphthalen-2-yloxypyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c1-21(2,3)27-20(24)22-13-17(12-18(22)19(23)25-4)26-16-10-9-14-7-5-6-8-15(14)11-16/h5-11,17-18H,12-13H2,1-4H3/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEPPFRNMQDKGV-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OC2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)OC2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40737227
Record name 1-tert-Butyl 2-methyl (2S,4S)-4-[(naphthalen-2-yl)oxy]pyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S)-1-tert-Butyl 2-methyl 4-(naphthalen-2-yloxy)pyrrolidine-1,2-dicarboxylate

CAS RN

317357-41-8
Record name 1-tert-Butyl 2-methyl (2S,4S)-4-[(naphthalen-2-yl)oxy]pyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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